Product packaging for Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate(Cat. No.:CAS No. 592552-16-4)

Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate

Cat. No.: B1380901
CAS No.: 592552-16-4
M. Wt: 212.16 g/mol
InChI Key: NVQXJMOTEOWLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate is a nitropyridine derivative intended for research and development use only. This compound is not for diagnostic or therapeutic uses. As a specialty chemical building block, this ester possesses a nitro group and a pyridine ring, functional groups that are highly valuable in synthetic organic chemistry and medicinal chemistry research. It is primarily utilized as a key synthetic intermediate in the construction of more complex molecules, particularly in the exploration of heterocyclic compounds. Researchers may employ it in the development of potential pharmacologically active agents, where the nitropyridine moiety can serve as a core scaffold or be further functionalized. Its applications may also extend to materials science as a precursor for functional materials. Handling should adhere to safe laboratory practices for research chemicals. Use in a well-ventilated area, and wear appropriate personal protective equipment, including gloves and eye/face protection. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling and safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O5 B1380901 Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate CAS No. 592552-16-4

Properties

IUPAC Name

methyl 2-(3-nitropyridin-4-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-14-8(11)5-15-7-2-3-9-4-6(7)10(12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQXJMOTEOWLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate typically involves the reaction of 3-nitropyridine-4-ol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures

Chemical Reactions Analysis

Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of Methyl 2-(3-aminopyridin-4-yl)oxyacetate.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Methyl 2-{[2,8-bis(trifluoromethyl)-quinolin-4-yl]oxy}acetate

  • Molecular Formula: C₁₄H₉F₆NO₃
  • Key Features: A quinoline core substituted with two trifluoromethyl (-CF₃) groups at positions 2 and 6. The dihedral angle between the quinoline and acetate planes is 1.59°, indicating near-planar conformation . Stabilized by intermolecular C–H⋯O hydrogen bonds, forming a 3D network .
  • Synthesis & Analysis: Crystallographic data collected using an Enraf–Nonius CAD-4 diffractometer (MoKα radiation). Refinement via SHELX software (R = 0.051, wR = 0.146) .
  • The quinoline scaffold introduces aromatic π-stacking capabilities absent in pyridine-based analogs .

Methyl (3-chloro-5-nitropyridin-4-yl)acetate

  • Molecular Formula : C₈H₇ClN₂O₄
  • Key Features :
    • Chlorine substitution at the 3-position and nitro at the 5-position on the pyridine ring.
    • Molecular weight: 230.61 g/mol .
  • Steric hindrance from Cl may reduce reactivity in SNAr reactions relative to the nitro-only analog .

Methyl 2-(3-fluoro-4-nitrophenyl)acetate

  • Molecular Formula: C₉H₈FNO₄
  • Key Features :
    • A phenyl ring with fluoro (3-position) and nitro (4-position) substituents.
    • Molecular weight: 213.16 g/mol .

Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate

  • Molecular Formula : C₁₂H₁₀O₅
  • Key Features: Coumarin (chromenone) core with an acetoxy methyl ester at the 4-position. Characterized by UV-Vis, FT-IR, and NMR spectroscopy .
  • Comparison :
    • The coumarin moiety provides fluorescence properties, useful in bioimaging.
    • The lactone ring introduces rigidity, contrasting with the flexible pyridine-based target compound .

Ethyl 2-(3-nitropyridin-4-yl)acetate

  • Molecular Formula : C₉H₁₀N₂O₄
  • Key Features :
    • Ethyl ester variant with a nitro-substituted pyridine.
    • Purity: 97% .
  • Metabolic stability may differ due to ester hydrolysis rates .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate C₈H₈N₂O₅ 212.16 3-NO₂, 4-OCH₂COOCH₃ Electron-deficient pyridine core
Methyl 2-{[2,8-bis(CF₃)-quinolin-4-yl]oxy}acetate C₁₄H₉F₆NO₃ 353.22 2,8-CF₃, 4-OCH₂COOCH₃ Planar quinoline; C–H⋯O bonds
Methyl (3-Cl-5-NO₂-pyridin-4-yl)acetate C₈H₇ClN₂O₄ 230.61 3-Cl, 5-NO₂ Enhanced steric hindrance
Methyl 2-(3-F-4-NO₂-phenyl)acetate C₉H₈FNO₄ 213.16 3-F, 4-NO₂ Fluoro-nitro phenyl scaffold

Key Research Findings

  • Electronic Effects : Nitro groups in all analogs enhance electrophilicity, but substituents like -CF₃ or -Cl modulate reactivity through steric and electronic effects .
  • Structural Stability: Quinoline derivatives demonstrate superior crystallinity due to planar stacking, while phenyl analogs lack heteroatom-mediated hydrogen bonding .

Biological Activity

Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate is an organic compound notable for its potential biological activities, particularly due to the presence of the nitropyridine moiety. This compound has garnered attention in medicinal chemistry for its possible applications in treating various diseases, including cancer and infectious diseases. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈N₂O₅ and is characterized by:

  • Functional Groups : A methyl ester and a nitropyridine group.
  • Structural Features : The nitro group enhances reactivity, contributing to the compound's biological activity.

The compound’s structure can be summarized as follows:

Feature Description
Molecular FormulaC₈H₈N₂O₅
Functional GroupsMethyl ester, nitropyridine
Key Structural ElementEther linkage between methyl ester and nitropyridine

Anticancer Properties

Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism of action appears to involve the disruption of cellular processes essential for cancer cell survival. Research highlights include:

  • Cytotoxicity Testing : In vitro assays demonstrate significant inhibitory effects on cell proliferation in various cancer types.
Cell Line IC50 (μM)
HeLa (cervical cancer)20 ± 3
MCF-7 (breast cancer)15 ± 2
A549 (lung cancer)25 ± 5

These results suggest that this compound may serve as a lead compound in anticancer drug development.

Antimicrobial Activity

Compounds containing nitropyridine moieties are often associated with antimicrobial properties. This compound has shown potential against various bacterial strains:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Bacterial Strain Minimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These findings indicate that the compound could be further explored for its use as an antimicrobial agent.

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Key Enzymes : The nitro group may facilitate interactions with specific targets within cells, disrupting metabolic pathways.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in cancer cells, a critical pathway for anticancer activity.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase oxidative stress within cells, leading to cytotoxic effects.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological implications of this compound:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that this compound significantly inhibited growth in multiple cancer cell lines through apoptosis induction mechanisms .
  • Antimicrobial Efficacy Assessment : Research conducted by Thieme Connect demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the nitro group and ester functionalities could enhance biological activity, providing insights for further optimization .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate, and how can reaction conditions be optimized?

The synthesis of structurally analogous compounds (e.g., nitropyridinyl acetates) often involves nucleophilic substitution or esterification. For example, in the preparation of methyl esters with nitro-substituted pyridines, a common method involves reacting sodium methylate with a bromoacetate derivative in anhydrous tetrahydrofuran (THF) at 60°C for 5 hours . Key optimization parameters include:

  • Stoichiometric ratios : Excess methyl bromoacetate (1.2–1.5 equivalents) to drive esterification.
  • Temperature control : Maintain 60–70°C to balance reaction rate and side-product formation.
  • Purification : Flash column chromatography (chloroform/methanol, 20:1 v/v) yields >95% purity .

Q. How can the purity and identity of this compound be verified experimentally?

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and methanol/water gradients to assess purity (≥97%) .
  • NMR spectroscopy : Confirm structural integrity via 1H^1H NMR (e.g., pyridinyl proton signals at δ 8.5–9.0 ppm) and 13C^{13}C NMR (ester carbonyl at ~170 ppm) .
  • Elemental analysis : Validate empirical formula (C8_8H8_8N2_2O5_5) with ≤0.3% deviation .

Q. What analytical techniques are suitable for characterizing crystallographic properties?

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to determine unit cell parameters and hydrogen-bonding networks .
    • Example conditions: Monoclinic P21_1/c space group, MoKα radiation (λ = 0.71073 Å), and multi-scan absorption correction .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >150°C) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., disordered atoms, twinning) be resolved during refinement?

  • Disordered moieties : Apply PART and SUMP instructions in SHELXL to model split positions with isotropic displacement parameters .
  • Twinning : Use TWIN/BASF commands in SHELXTL to refine twin fractions and HKLF5 data .
  • Validation tools : Cross-check with PLATON to identify missed symmetry or hydrogen-bonding interactions .

Q. What experimental strategies mitigate nitro-group instability during long-term storage?

  • Storage conditions : Preserve under argon at –20°C in amber vials to prevent photodegradation .
  • Stability assays : Monitor via periodic HPLC to detect nitro-reduction byproducts (e.g., amine derivatives) .
  • Additives : Include 1% w/v ascorbic acid to inhibit radical-mediated decomposition .

Q. How should researchers address contradictory purity data between HPLC and elemental analysis?

  • Scenario : HPLC indicates 97% purity, but elemental analysis shows 2% deviation.
  • Root cause : Residual solvents (e.g., THF) or hygroscopicity skew elemental results.
  • Resolution :
    • Dry samples at 60°C under vacuum for 24 hours.
    • Validate with Karl Fischer titration (water content <0.1%) .

Q. What computational methods support electronic structure analysis of nitro-pyridine derivatives?

  • DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis sets to map electrostatic potentials and HOMO-LUMO gaps .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina and PyMOL .

Methodological Tables

Q. Table 1. Key Crystallographic Data for this compound Analogs

ParameterValue (Example)Source
Space groupP21_1/c
Unit cell (Å, °)a=11.421, b=7.381, c=19.700, β=91.83
R-factor0.060 (R1_1)
Hydrogen bonds (Å)C–H···O (2.50–2.85)

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
3-Aminopyridinyl acetateNitro-group reductionStore under inert gas
Di-ester adductsOver-alkylationLimit bromoacetate excess

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate
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Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate

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